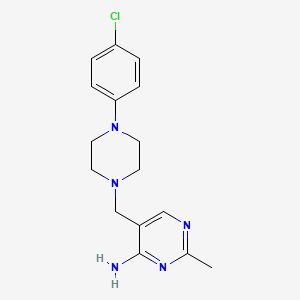

5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine

Description

5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a 4-chlorophenyl-substituted piperazine moiety linked via a methyl group to the pyrimidine core. The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding through electron-withdrawing effects, while the methyl group at the pyrimidine’s 2-position contributes to steric and electronic modulation .

Properties

CAS No. |

189744-35-2 |

|---|---|

Molecular Formula |

C16H20ClN5 |

Molecular Weight |

317.81 g/mol |

IUPAC Name |

5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C16H20ClN5/c1-12-19-10-13(16(18)20-12)11-21-6-8-22(9-7-21)15-4-2-14(17)3-5-15/h2-5,10H,6-9,11H2,1H3,(H2,18,19,20) |

InChI Key |

GJSSBHPBQILJIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN2CCN(CC2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The reactions are typically carried out under basic conditions, which facilitate the formation of the desired products.

Major Products Formed

The major products formed from these reactions include various substituted piperazines and pyrimidines, which have potential biological activities and applications in different fields .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with a piperazine moiety, such as 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine, exhibit antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that derivatives of this compound can enhance serotonin transmission, potentially leading to improved antidepressant effects .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics suggests its potential in treating schizophrenia and other psychotic disorders. The presence of the chlorophenyl group may enhance its affinity for dopamine receptors, which are critical targets in antipsychotic therapy .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Case Study: Antidepressant Efficacy

A recent study evaluated the antidepressant efficacy of a series of piperazine derivatives, including this compound). The study employed animal models to assess behavioral changes post-administration, demonstrating significant reductions in depressive-like symptoms compared to control groups .

Case Study: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial infections .

Mechanism of Action

The mechanism of action of 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine with structurally related pyrimidine-piperazine derivatives, focusing on structural features, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Crystallographic and Noncovalent Interactions

- Crystal Packing : highlights the role of weak C–H⋯O and C–H⋯π interactions in stabilizing crystal structures. The target compound’s 4-chlorophenyl group may engage in π-π stacking or halogen bonding, altering packing efficiency .

- Electrostatic Potential: Computational tools (e.g., Multiwfn) could map the target’s electrostatic surfaces, revealing regions of high electron density near the chlorophenyl and amine groups .

Biological Activity

5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C15H19ClN4

- Molecular Weight : 288.80 g/mol

The presence of the piperazine ring and the chlorophenyl group contributes to its pharmacological properties.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- Antiproliferative Activity : In vitro studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer and colorectal carcinoma cells. For instance, compounds bearing piperazine groups have demonstrated significant cytostatic effects in NCI-60 cell line screenings .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of certain chemotherapeutic agents .

- Antibacterial Properties : Some studies highlight the antibacterial potential of related compounds, suggesting that they may inhibit bacterial growth through enzyme inhibition or membrane disruption .

Efficacy Against Cancer

In a comprehensive study, various derivatives of pyrimidine compounds were tested for their anticancer activities. Notably, one derivative showed a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at a concentration of 10 µM. Other derivatives exhibited GI values ranging from 40% to 46% against colorectal and breast cancer cell lines, indicating promising anticancer properties .

Case Studies

Several case studies have documented the biological activity of this compound:

- Anticancer Activity : A study evaluated the effects of synthesized piperazine derivatives on human breast cancer cells, revealing IC50 values as low as 18 µM for certain compounds, comparable to established treatments like Olaparib .

- Antibacterial Screening : Compounds related to this compound were tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.